molecular formula C9H11Br2NO B13221772 3-Amino-1-(3,5-dibromophenyl)propan-1-ol

3-Amino-1-(3,5-dibromophenyl)propan-1-ol

Cat. No.: B13221772
M. Wt: 309.00 g/mol
InChI Key: DTQVSYKNMVNJIE-UHFFFAOYSA-N
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Description

3-Amino-1-(3,5-dibromophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11Br2NO It is a derivative of propanolamine, characterized by the presence of an amino group and a hydroxyl group attached to a three-carbon chain, with two bromine atoms substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,5-dibromophenyl)propan-1-ol typically involves the following steps:

    Bromination: The starting material, phenylpropanol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 3-position of the propanol chain.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Amino-1-(3,5-dibromophenyl)propan-1-ol can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of de-brominated or de-hydroxylated products.

    Substitution: Formation of substituted phenylpropanol derivatives.

Scientific Research Applications

Chemistry: 3-Amino-1-(3,5-dibromophenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also serve as a probe to study enzyme-substrate interactions due to its specific functional groups.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to create analogs with desired biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-dibromophenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

    3-Aminopropan-1-ol: A simpler analog without the bromine substitutions on the phenyl ring.

    3-Amino-1-phenylpropan-1-ol: Similar structure but lacks the bromine atoms, which may affect its reactivity and applications.

Uniqueness: The presence of bromine atoms in 3-Amino-1-(3,5-dibromophenyl)propan-1-ol imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs and valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

3-amino-1-(3,5-dibromophenyl)propan-1-ol

InChI

InChI=1S/C9H11Br2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1-2,12H2

InChI Key

DTQVSYKNMVNJIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(CCN)O

Origin of Product

United States

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